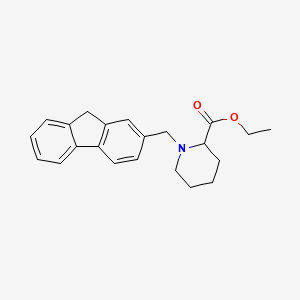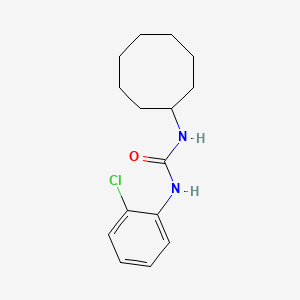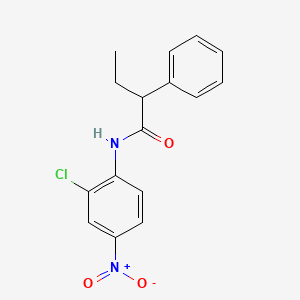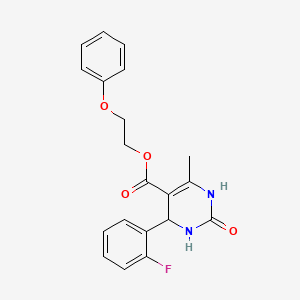
ethyl 1-(9H-fluoren-2-ylmethyl)-2-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(9H-fluoren-2-ylmethyl)-2-piperidinecarboxylate, commonly known as EFPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFPM is a piperidine derivative that has a fluorenylmethyl group attached to its carboxylate moiety. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry and pharmacology.
作用機序
The mechanism of action of EFPM is not fully understood, but it is believed to act through multiple pathways. EFPM has been shown to interact with opioid receptors in the brain, which are involved in pain and addiction pathways. EFPM also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, EFPM has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
EFPM has been shown to have a range of biochemical and physiological effects. In preclinical studies, EFPM has been shown to reduce pain and inflammation, as well as to decrease drug-seeking behavior in animal models of addiction. EFPM has also been shown to induce apoptosis in cancer cells, leading to their death. However, further studies are needed to fully understand the biochemical and physiological effects of EFPM.
実験室実験の利点と制限
EFPM has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained with high yield and purity. EFPM also exhibits potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation pathways. However, EFPM has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood. Additionally, EFPM has not been approved for clinical use, which limits its potential applications in the medical field.
将来の方向性
There are several potential future directions for the study of EFPM. One area of interest is its potential use as a treatment for addiction and substance abuse disorders. EFPM has shown promising results in animal models of addiction, and further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as an anticancer agent. EFPM has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its potential as a cancer treatment. Additionally, EFPM may have potential applications in other areas, such as neuroscience and immunology, and further studies are needed to explore these potential applications.
合成法
EFPM can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 9H-fluorene with piperidine and ethyl chloroformate, followed by purification and isolation of the desired product. The synthesis of EFPM is relatively straightforward and can be achieved with high yield and purity.
科学的研究の応用
EFPM has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. EFPM has also been investigated for its potential use as a treatment for addiction and substance abuse disorders. Additionally, EFPM has shown promising results as a potential anticancer agent.
特性
IUPAC Name |
ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-2-25-22(24)21-9-5-6-12-23(21)15-16-10-11-20-18(13-16)14-17-7-3-4-8-19(17)20/h3-4,7-8,10-11,13,21H,2,5-6,9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOBKYQGPFBMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-3-[1-(4-ethylbenzyl)-4-piperidinyl]propanamide](/img/structure/B4992760.png)

![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4992768.png)

acetate](/img/structure/B4992789.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4992807.png)

![4-chloro-2-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4992824.png)

![(2S)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4992835.png)
![N,4-dimethyl-5-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine bis(trifluoroacetate)](/img/structure/B4992843.png)
![N~1~-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4992850.png)

